![molecular formula C20H18FN3O2S B2982483 2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034533-36-1](/img/structure/B2982483.png)
2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications
- Specifically, this compound demonstrates excellent fungicidal activity against corn rust (Puccinia sorghi). It outperforms the commercial fungicide tebuconazole with an EC50 value of 0.60 mg/L .
- For instance, the compound 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine demonstrated potent antitumor effects .
Fungicidal Activity in Agriculture
Antitumor Potential
Synthesis and Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids
Mechanism of Action
Another study reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .
properties
IUPAC Name |
5-(2-ethylsulfanylbenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-2-27-17-6-4-3-5-14(17)19(25)23-10-9-16-15(12-23)20(26)24-11-13(21)7-8-18(24)22-16/h3-8,11H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCNWBUNNYIVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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